molecular formula C17H11ClN4S B11763316 6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11763316
M. Wt: 338.8 g/mol
InChI Key: JLPTVITUTADNRV-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiol group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving 2-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a base such as potassium carbonate can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the aromatic rings or the thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified aromatic rings, reduced thiol groups.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include key residues in the enzyme’s active site, and the pathways involved are related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of both a thiol group and a chlorophenyl group, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C17H11ClN4S/c18-14-9-5-4-8-12(14)15-20-16-13(17(23)21-15)10-19-22(16)11-6-2-1-3-7-11/h1-10H,(H,20,21,23)

InChI Key

JLPTVITUTADNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=C(N3)C4=CC=CC=C4Cl

Origin of Product

United States

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